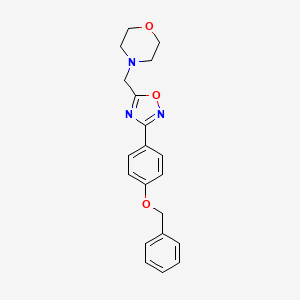

4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and biologically active compounds . The molecule also includes a benzyloxyphenyl group and an oxadiazole ring .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The morpholine ring, a six-membered ring containing an oxygen and a nitrogen atom, is a key structural feature . The benzyloxyphenyl group is a phenyl ring with a benzyloxy substituent . The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom .Scientific Research Applications

- Benzimidazole Derivatives : The compound’s structure resembles nucleotides found in the human body. Researchers have synthesized benzimidazole derivatives with potential anticancer properties . Specifically, the presence of a methyl group at the 5 (or 6)-position on the benzimidazole scaffold contributes to its anticancer activity. Electron-donating groups (such as OH, OMe, –NMe₂, –O–CH₂–C₆H₅) enhance the effect, while electron-withdrawing groups (–NO₂, –CF₃) decrease inhibition .

- EGFR Kinase Inhibition : Another study designed and synthesized a novel series of 3’- (4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives. These compounds were evaluated for EGFR kinase inhibition and antiproliferative activity against various cancer cell lines .

- Oxadiazole Mannich Bases : Researchers synthesized 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases. These compounds demonstrated fungistatic effects against yeast and filamentous fungal pathogens .

- Phenyl Isocyanate : 4-(Benzyloxy)phenyl isocyanate serves as an intermediate in the synthesis of various compounds. For instance, it contributes to the formation of 1,3,5-tris(4-benzyloxyphenyl)-1,3,5-triazinane-2,4,6-trione via cyclotrimerization .

- Targeting Cancer : The benzimidazole scaffold has inspired commercially available anticancer drugs like osimertinib, navelbine, alectinib, nocodazole, abermaciclib, and vinblastine. Researchers continue to explore benzimidazole derivatives as potential new-generation anticancer agents .

Anticancer Activity

Antifungal Properties

Chemical Synthesis

Drug Development

Mechanism of Action

Target of Action

Similar oxadiazole derivatives have been reported to target egfr-tk (epidermal growth factor receptor-tyrosine kinase) . EGFR-TK plays a crucial role in the regulation of cell growth and differentiation .

Biochemical Pathways

Similar oxadiazole derivatives have been reported to inhibit egfr-tk , which is involved in several signaling pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways play critical roles in cell proliferation, survival, and differentiation .

Result of Action

Similar oxadiazole derivatives have been reported to exhibit antiproliferative activities against various human cancer cell lines .

properties

IUPAC Name |

4-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-2-4-16(5-3-1)15-25-18-8-6-17(7-9-18)20-21-19(26-22-20)14-23-10-12-24-13-11-23/h1-9H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJRXRYSJSRZRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2720190.png)

![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2720196.png)

![5-Fluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2720198.png)

![2-(sec-butylthio)-5-(4-hydroxy-3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2720200.png)

![(4Ar,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid](/img/structure/B2720201.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2720205.png)

![N-(3,4-difluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2720207.png)

![2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2720211.png)